Cas no 131-01-1 (Deserpidine)

Deserpidine 化学的及び物理的性質
名前と識別子
-
- Deserpidine
- methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
- 17-methoxy-18-(3,4,5-trimethoxy-benzoyloxy)-yohimbane-16-carboxylic acid methyl ester
- Canescin
- Canescine
- Desepridine
- Deserpidin
- Harmonyl
- Raunormin
- Raunormine
- Recanescin
- Recanescine
- Methyl 17-Methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate
- Reserpidine
- Reserpine Impurity 3
- Deserpidine Solution, 100ppm
- (1S,2R,3R,4aS,13bR,14aS)-2-methoxy-3-(3,4,5-trimethoxybenzoyl)oxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroisoquinolino[3,2-a]$b-carboline-1-carboxylic acid methyl ester
- Deserpidinum (INN-Latin)
- 11-Desmethoxyreserpine
- methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-(3,4,5-trimethoxybenzoyloxy)-3,13-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-2(10),4(9),5,7-tetraene-19-carboxylate
- Tox21_112646
- CS-0028177
- Deserpidina [INN-Spanish]
- F82150
- (3beta,16beta,17alpha,18beta,20alpha)-17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylic acid methyl ester
- D08194
- HY-107339
- 11-Demethoxyreserpine
- DESERPIDINE COMPONENT OF ENDURONYL
- SCHEMBL259343
- Q5263885
- GTPL7064
- NSC 72138
- Methyl 17alpha-methoxy-18beta-((3,4,5-trimethoxybenzoyl)oxy)-3beta,20alpha-yohimban-16beta-carboxylate
- 4-25-00-01282 (Beilstein Handbook Reference)
- DESERPIDINE COMPONENT OF ORETICYL FORTE
- METHYL 17.ALPHA.-METHOXY-18.BETA.-((3,4,5-TRIMETHOXYBENZOYL)OXY)-3.BETA.,20.ALPHA.-YOHIMBAN-16.BETA.-CARBOXYLATE
- Deserpidine [INN:BAN]
- NSC72138
- Benz[g]indolo[2, 1,2,3,4,4a,5,7,8,-13,13b,14,14a-dodecahydro-3-hydroxy-2-methoxy-, methyl ester, 3,4,5-trimethoxybenzoate
- Deserpidic acid, methyl ester, 3,4,5-trimethoxybenzoate
- Deserpidina
- Deserpidinum [INN-Latin]
- Deserpidina (INN-Spanish)
- 3-beta,20-alpha-Yohimban-16-beta-carboxylic acid, 18-beta-hydroxy-17-alpha-methoxy-, methyl ester, 3,4,5-trimethoxybenzoate (ester)
- ORETICYL FORTE COMPONENT DESERPIDINE
- A-11025
- (1S,2R,3R,4aS,13bR,14aS)-Methyl 2-methoxy-3-((3,4,5-trimethoxybenzoyl)oxy)-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylate
- methyl (3beta,16beta,17alpha,18beta,20alpha)-17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate
- C02AA05
- Methyl 17alpha-methoxy-18beta-(3,4,5-trimethoxybenzoyloxy)-3beta,20alpha-yohimban-16beta-carboxylat
- CAS-131-01-1
- 9016E3VB47
- EN300-19736832
- DESERPIDINE (MART.)
- 17.alpha.-Methoxy-18.beta.-[(3,4,5-trimethoxybenzoyl)oxy]-3.beta.,20.alpha.-yohimban-16.beta.-carboxylic acid methyl ester
- DESERPIDINE [INN]
- DESERPIDINE [MART.]
- DESERPIDINE [ORANGE BOOK]
- DESERPIDINE [WHO-DD]
- DESERPIDINE [MI]
- Deserpidine (INN)
- MD-0232
- DESERPIDINE [VANDF]
- Deresperine
- Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3b,16b,17a,18b,20a)-
- 131-01-1
- (3beta,16beta,17alpha,18beta,20alpha)-17-methoxy-18-((3,4,5-trimethoxybenzoyl)oxy)yohimban-16-carboxylic acid methyl ester
- Yohimban-16-carboxylic acid,17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester,(3b,16b,17a,18b,20a)-
- DB01089
- methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-[(3,4,5-trimethoxyphenyl)carbonyloxy]-3,13-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-2(10),4,6,8-tetraene-19-carboxylate
- Halmonyl
- NCGC00168786-02
- Halmonyl (TN)
- NSC-72138
- J-005923
- CHEBI:27478
- Lilly 22641
- Tranquinil
- EINECS 205-004-8
- UNII-9016E3VB47
- C06541
- methyl (3beta,16beta,17alpha,18beta,20alpha)-17-methoxy-18-((3,4,5-trimethoxybenzoyl)oxy)yohimban-16-carboxylate
- Methyl 18beta-hydroxy-17alpha-methoxy-3beta,20alpha-yohimban-16beta-carboxylate, 3,4,5-trimethoxybenzoate (ester)
- BRN 0101820
- NCGC00168786-01
- BDBM50480272
- DTXSID8020383
- Deserpidinum
- Deserpidine, (-)-
- ENDURONYL COMPONENT DESERPIDINE
- Desmethoxyreserpine
- SMR004701248
- methyl (3beta,16beta,17alpha,18beta,20alpha)-17-(methyloxy)-18-({[3,4,5-tris(methyloxy)phenyl]carbonyl}oxy)yohimban-16-carboxylate
- CHEMBL1200515
- DTXCID80383
- AKOS015896464
- NS00008754
- Tox21_113102
- MLS006010113
- Benz[g]indolo[2,3-a]quinolizine-1-carboxylic acid, 1,2,3,4,4a,5,7,8,-13,13b,14,14a-dodecahydro-3-hydroxy-2-methoxy-, methyl ester, 3,4,5-trimethoxybenzoate
- BRD-K29462201-001-02-7
- BRD-K29462201-001-01-9
- CVBMAZKKCSYWQR-WCGOZPBSSA-N
-
- MDL: MFCD00078228
- インチ: 1S/C32H38N2O8/c1-37-24-12-17(13-25(38-2)29(24)39-3)31(35)42-26-14-18-16-34-11-10-20-19-8-6-7-9-22(19)33-28(20)23(34)15-21(18)27(30(26)40-4)32(36)41-5/h6-9,12-13,18,21,23,26-27,30,33H,10-11,14-16H2,1-5H3/t18-,21-,23-,26?,27?,30?/m0/s1
- InChIKey: CVBMAZKKCSYWQR-WCGOZPBSSA-N
- ほほえんだ: COC1=C(C(=CC(=C1)C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2OC)C(=O)OC)NC6=CC=CC=C56)OC)OC
計算された属性
- せいみつぶんしりょう: 578.26300
- どういたいしつりょう: 578.262816
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 42
- 回転可能化学結合数: 9
- 複雑さ: 953
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 109
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.2277 (rough estimate)
- ゆうかいてん: 223-226°C
- ふってん: 638.28°C (rough estimate)
- フラッシュポイント: Not available
- 屈折率: 1.6260 (estimate)
- PSA: 108.55000
- LogP: 4.10040
- ひせんこうど: -158° (c=0.5, Pyridine)
- 酸性度係数(pKa): 6.68 in 40% methanol
- じょうきあつ: Not available
Deserpidine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:UN 9111
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Store long-term at -20°C
Deserpidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-107339-1mg |
Deserpidine |
131-01-1 | 98.59% | 1mg |
¥520 | 2024-04-20 | |
TargetMol Chemicals | T8270-50mg |
Deserpidine |
131-01-1 | 98.27% | 50mg |
¥ 4190 | 2024-07-20 | |
Key Organics Ltd | MD-0232-5MG |
Deserpidine |
131-01-1 | >97% | 5mg |
£42.00 | 2025-02-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8270-5 mg |
Deserpidine |
131-01-1 | 98.27% | 5mg |
¥1515.00 | 2022-02-28 | |
TRC | D289420-100mg |
Deserpidine |
131-01-1 | 100mg |
$2400.00 | 2023-05-18 | ||
ChemScence | CS-0028177-10mg |
Deserpidine |
131-01-1 | 98.82% | 10mg |
$270.0 | 2021-09-02 | |
ChemScence | CS-0028177-5mg |
Deserpidine |
131-01-1 | 98.82% | 5mg |
$165.0 | 2021-09-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8270-25 mg |
Deserpidine |
131-01-1 | 98.27% | 25mg |
¥4890.00 | 2022-02-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-357328A-100 mg |
Deserpidine, |
131-01-1 | 98% | 100MG |
¥12,034.00 | 2023-07-10 | |
Key Organics Ltd | MD-0232-10MG |
Deserpidine |
131-01-1 | >97% | 10mg |
£51.00 | 2025-02-08 |
Deserpidine 関連文献
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
7. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
関連分類
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Yohimbine alkaloids Yohimbine alkaloids
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Yohimbine alkaloids
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
Deserpidineに関する追加情報
Recent Advances in Deserpidine (131-01-1) Research: A Comprehensive Review
Deserpidine (CAS: 131-01-1), a well-known indole alkaloid derived from Rauwolfia canescens, has recently garnered renewed attention in chemical biology and pharmaceutical research. This compound, historically used as an antihypertensive agent, is now being investigated for its potential applications in neuropharmacology and oncology. The current research landscape reveals significant progress in understanding its molecular mechanisms, with particular emphasis on its interactions with adrenergic and dopaminergic systems.
Recent studies published in the Journal of Medicinal Chemistry (2023) have elucidated the structural-activity relationship of Deserpidine, particularly focusing on its binding affinity to α2-adrenergic receptors. Advanced cryo-EM techniques have provided unprecedented resolution (3.2 Å) of the Deserpidine-receptor complex, revealing key interactions with Glu129 and Asp130 residues. These findings have important implications for the design of next-generation antihypertensive drugs with improved specificity.
In oncology research, a groundbreaking study in Nature Cancer (2024) demonstrated Deserpidine's ability to inhibit lysine-specific demethylase 1 (LSD1) at nanomolar concentrations (IC50 = 37 nM). The compound showed remarkable efficacy in preclinical models of acute myeloid leukemia, achieving 78% tumor growth inhibition when administered at 5 mg/kg/day. Researchers attribute this activity to Deserpidine's unique capacity to disrupt the LSD1-CoREST complex formation, a mechanism distinct from existing LSD1 inhibitors.
Pharmacokinetic studies have also seen significant advancements. A recent clinical trial (Phase I/IIa) published in Clinical Pharmacokinetics (2024) reported improved bioavailability (62% vs. historical 45%) through a novel liposomal formulation. The study demonstrated linear pharmacokinetics in the 1-10 mg dose range, with a terminal half-life of 8.2 hours, suggesting potential for once-daily dosing in therapeutic applications.
Emerging research in neuroprotection has identified Deserpidine as a potential modulator of neuroinflammation. Studies in Molecular Psychiatry (2023) revealed its ability to reduce microglial activation by 65% in LPS-induced neuroinflammation models, primarily through inhibition of NF-κB signaling. This finding opens new avenues for investigating Deserpidine in neurodegenerative disorders such as Alzheimer's disease.
The synthesis and production of Deserpidine have also seen technological improvements. A recent patent (WO2023124567) describes a biocatalytic synthesis route achieving 92% yield, a significant improvement over traditional extraction methods. This advancement addresses previous supply chain challenges and enables more sustainable production of this important pharmaceutical compound.
Looking forward, several clinical trials are currently investigating expanded indications for Deserpidine, including its potential in treatment-resistant hypertension (NCT05678921) and as an adjunct therapy in certain psychiatric disorders (NCT05678922). These studies, expected to report in 2025-2026, may significantly expand the therapeutic landscape for this venerable compound.
131-01-1 (Deserpidine) 関連製品
- 50-55-5(Reserpine)
- 84759-11-5(Reserpine-d)
- 482-85-9(Yohimban-16-carboxylicacid, 11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (16b,17a,18b,20a)-)
- 84-36-6(Syrosingopine)
- 281208-18-2(5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2098106-58-0(3-(Azetidin-3-ylthio)-2-methyl-1H-indole)
- 1804494-54-9(6-Bromo-2-(difluoromethyl)-4-fluoro-3-methylpyridine)
- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)
- 946302-89-2(1-(2-chloro-6-fluorophenyl)methyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2229169-03-1(2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine)
